molecular formula C9H22ClN3O2S B1402624 N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride CAS No. 1361115-31-2

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride

Cat. No.: B1402624
CAS No.: 1361115-31-2
M. Wt: 271.81 g/mol
InChI Key: UWEZMUNLXYQECX-UHFFFAOYSA-N
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Description

Overview of N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide Hydrochloride

This compound is a synthetic organic compound characterized by its distinctive molecular architecture that incorporates both piperidine and sulfamide functional moieties. The compound is formally designated by the Chemical Abstracts Service number 1361115-31-2 and possesses the molecular formula C₉H₂₂ClN₃O₂S, corresponding to a molecular weight of 271.81 grams per mole. The International Union of Pure and Applied Chemistry nomenclature identifies this substance as 2-[2-(dimethylsulfamoylamino)ethyl]piperidine hydrochloride, reflecting its structural composition and stereochemical characteristics.

The molecular structure consists of a six-membered piperidine ring substituted at the 2-position with an ethyl linker that connects to a sulfamide functional group. The sulfamide moiety features dimethyl substitution on one nitrogen atom, creating a distinctive electronic environment that influences the compound's chemical behavior and potential biological interactions. The presence of the hydrochloride salt enhances the compound's aqueous solubility and crystalline stability, making it suitable for various analytical and synthetic applications.

Table 1: Fundamental Molecular Properties of this compound

Property Value
Chemical Abstracts Service Number 1361115-31-2
Molecular Formula C₉H₂₂ClN₃O₂S
Molecular Weight 271.81 g/mol
International Union of Pure and Applied Chemistry Name 2-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride
Standard International Chemical Identifier InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H
Simplified Molecular Input Line Entry System CN(C)S(=O)(=O)NCCC1CCCCN1.Cl
MDL Number MFCD21606146

The structural framework of this compound places it within the broader category of sulfamide derivatives, which have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities and synthetic versatility. The specific positioning of the piperidine ring at the 2-position creates unique steric and electronic environments that distinguish this compound from related analogs, such as the 4-position isomer documented in parallel research studies.

Historical Context and Relevance in Chemical Research

The development of piperidine-containing sulfamide compounds represents a significant advancement in the field of heterocyclic chemistry, building upon decades of research into both piperidine derivatives and sulfamide functionalities. Historical investigations into piperidine chemistry have demonstrated the remarkable versatility of this six-membered nitrogen heterocycle in pharmaceutical and agricultural applications. The systematic exploration of substituted piperidines has revealed that positional isomerism and functional group modifications can dramatically influence biological activity and chemical reactivity patterns.

Research into sulfamide chemistry has evolved from early studies on sulfonamide antibiotics to encompass a broader range of applications including enzyme inhibition, materials science, and synthetic methodology development. The combination of piperidine and sulfamide moieties in a single molecular framework represents a sophisticated approach to molecular design, leveraging the complementary properties of both functional groups. Contemporary synthetic approaches to such compounds have been facilitated by advances in organometallic chemistry and catalytic methodologies, enabling the precise construction of complex molecular architectures.

Table 2: Research Development Timeline for Piperidine-Sulfamide Chemistry

Time Period Key Developments
1960s-1970s Initial exploration of sulfamide pharmacophores in medicinal chemistry
1980s-1990s Development of synthetic methodologies for substituted piperidines
2000s-2010s Integration of organometallic approaches for heterocycle synthesis
2010s-Present Advanced characterization and application of piperidine-sulfamide hybrids

The emergence of this compound within this historical context reflects the ongoing evolution of chemical research toward increasingly sophisticated molecular designs. The compound's documentation in multiple chemical databases and research repositories indicates its recognition as a valuable research tool and potential lead compound for further investigation. The availability of detailed spectroscopic and analytical data for this compound facilitates its integration into broader research programs focused on structure-activity relationship studies and synthetic methodology development.

Scope and Objectives of the Outline

This comprehensive analysis of this compound aims to provide a thorough examination of the compound's chemical properties, structural characteristics, and research significance within the broader context of heterocyclic chemistry. The scope of this investigation encompasses detailed molecular characterization, including comprehensive analysis of spectroscopic data, crystallographic information where available, and computational studies that elucidate the compound's electronic structure and conformational preferences.

The primary objectives include establishing a complete chemical profile of the compound through systematic examination of its molecular properties, synthetic accessibility, and analytical characteristics. Special attention is directed toward understanding the unique structural features that distinguish this compound from related piperidine and sulfamide derivatives, particularly the implications of the 2-position substitution pattern on the piperidine ring. The analysis incorporates data from multiple authoritative chemical databases to ensure comprehensive coverage of available information and to identify areas where additional research may be warranted.

Table 3: Analytical Objectives and Methodological Approaches

Objective Category Specific Goals
Structural Characterization Complete molecular geometry analysis and conformational studies
Chemical Properties Solubility, stability, and reactivity profile development
Synthetic Accessibility Evaluation of preparation methods and purification strategies
Research Applications Assessment of potential uses in chemical and biological research
Comparative Analysis Distinction from related compounds and isomeric variants

Furthermore, this analysis seeks to contextualize the compound within current trends in chemical research, particularly those related to drug discovery, materials science, and synthetic methodology development. The examination includes consideration of how the compound's unique structural features may contribute to novel applications or serve as a platform for further chemical modifications. The integration of literature data with database information provides a foundation for understanding the compound's current research status and potential future directions for investigation.

Properties

IUPAC Name

2-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEZMUNLXYQECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride typically involves the reaction of 2-piperidin-2-ylethylamine with dimethylsulfamide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Hydrolysis Reactions

Sulfamide bonds are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Cleavage of the S–N bond generates sulfonic acid and secondary amines. Observed in olanexidine gluconate synthesis, where guanidine derivatives hydrolyze in H₂SO₄ ( , Scheme 3).

  • Basic Hydrolysis : Forms sulfonate salts and dimethylamine. Similar to lesinurad synthesis, where ester saponification precedes sulfamide formation ( , Scheme 26).

Table 1: Hydrolysis Conditions and Products

ConditionReactantProduct(s)Example Source
1M HCl, refluxSulfamide hydrochloridePiperidine-ethylamine + sulfonic acid
2M NaOH, RTSulfamideDimethylamine + sulfonate salt

Alkylation and Acylation

The tertiary amine in the piperidine ring and the sulfamide nitrogen can undergo further functionalization:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃). Demonstrated in brexpiprazole synthesis ( , Scheme 11).

  • Acylation : Forms amides or sulfonamides with acyl chlorides. For example, cariprazine derivatives are acylated using chloroformates ( , Scheme 12).

Table 2: Functionalization Reactions

Reaction TypeReagentProductApplication Example
AlkylationCH₃I, K₂CO₃Quaternary ammonium derivativeAntipsychotic drug synthesis
AcylationAcCl, DIPEAAcetylated sulfamideProdrug formation ( )

Salt Formation and Stability

The hydrochloride salt enhances solubility and stability. Key considerations:

  • pH-Dependent Solubility : Protonation of the piperidine nitrogen (pKa ~10) ensures water solubility at physiological pH. Observed in aripiprazole lauroxil formulations ( , Section 4.1).

  • Hygroscopicity : Requires anhydrous storage to prevent hydrolysis, as seen with safinamide methanesulfonate ( , Scheme 14).

Catalytic Reactions

The piperidine moiety may participate in metal-catalyzed transformations:

  • Pd-Catalyzed Cross-Coupling : Arylation at the ethyl linker, similar to flibanserin synthesis ( , Scheme 13).

  • Reductive Amination : For introducing substituents to the piperidine ring, as in evogliptin ( , Scheme 25).

Biological Degradation

In vivo metabolism likely involves:

  • Oxidative Dealkylation : CYP450-mediated removal of methyl groups from the sulfamide (analogous to omarigliptin, , Scheme 27).

  • Ring Oxidation : Piperidine hydroxylation followed by glucuronidation, as seen in cariprazine ( , Section 4.3).

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research has indicated that compounds related to N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride may exhibit anticancer properties. For instance, studies on similar sulfamide derivatives have shown promising results against various cancer cell lines, suggesting potential applications in cancer therapy .

Opioid Receptor Modulation : The compound's structural characteristics allow it to interact with opioid receptors. Analogues of piperidine-based compounds have been investigated for their binding affinities and selectivity towards μ-opioid receptors, which are crucial in pain management . This interaction could position this compound as a candidate for developing new analgesics.

Pharmacological Applications

Antidepressant Potential : Similar piperazine derivatives have been linked to antidepressant effects, acting as precursors or intermediates in the synthesis of pharmacologically active compounds. The structural framework of this compound may contribute to similar therapeutic effects, warranting further investigation into its antidepressant properties .

Anthelmintic Properties : The compound's piperazine moiety suggests potential use as an anthelmintic agent. Piperazines have historically been used in veterinary and human medicine to treat parasitic infections, indicating a possible application for this compound in this area .

Synthetic Applications

Synthesis of Novel Compounds : The compound can serve as a building block in the synthesis of more complex molecules. Its unique sulfamide group can be utilized in the development of new drugs through various synthetic pathways, including amination and heterocyclization reactions .

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityDemonstrated moderate to good activity against cancer cell lines.
Opioid Receptor BindingShowed selective binding to μ-opioid receptors with high affinity.
Antidepressant EffectsSuggested potential as an antidepressant based on structural similarities with known compounds.
Anthelmintic UseExplored as a potential treatment option for parasitic infections due to piperazine derivatives.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The sulfamide group can act as a hydrogen bond donor or acceptor, allowing it to bind to enzymes or receptors. The piperidine ring provides structural rigidity, enhancing the compound's binding affinity and specificity.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways, receptors on cell surfaces, or other biological molecules. The exact targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally or functionally related sulfamides and amine derivatives:

Compound Name Substituents/Functional Groups Biological Activity Primary Application Reference
N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride Piperidin-2-ylethyl, dimethylamine, sulfamide Potential antiviral/antimicrobial Research (inferred) -
N,N-Dimethyl-N'-phenylsulfamide Phenyl, dimethylamine, sulfamide Not explicitly stated Chemical intermediate
Dichlofluanid Fluorodichloromethylthio, phenyl Antifungal Wood preservative
Acyclic sulfamide derivatives (e.g., compounds 6a–d in ) Morpholinoethyl, amino acid-derived Norovirus inhibition (EC50: 0.5–5 µM) Antiviral research
Formetanate hydrochloride Carbamate, dimethylamino Insecticide, acaricide Agricultural pest control
Diatrin (N,N'-dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine hydrochloride) Thienylmethyl, ethylenediamine Antihistaminic Pharmaceutical (allergy)

Key Differences and Implications

Piperidine vs. Morpholine/Acyclic Amines: The piperidine group in the target compound is a six-membered cyclic amine, which may enhance membrane permeability compared to morpholine (a six-membered oxygen-containing ring) or acyclic amines like 2-(morpholino)ethylamine in ’s norovirus inhibitors .

Sulfamide vs. Carbamate/Thioureido Groups :

  • Unlike Formetanate hydrochloride (a carbamate insecticide), sulfamides exhibit greater hydrolytic stability due to the sulfur-oxygen bond . However, halogenated sulfamides like dichlofluanid (fluorodichloromethylthio group) show higher antifungal potency but may carry environmental toxicity risks .

Substituent Effects on Bioactivity: The m-phenoxyphenyl moiety in ’s acyclic sulfamides enhances norovirus inhibition, achieving EC50 values as low as 0.5 µM . The target compound’s piperidinylethyl group lacks aromaticity, which may reduce binding affinity to viral proteases but improve solubility.

Antimicrobial vs. Antihistaminic Activity :

  • Diatrin’s ethylenediamine scaffold and thienylmethyl group confer antihistaminic properties (therapeutic index: 300–1200 orally) , whereas sulfamides with halogenated groups (e.g., dichlofluanid) target fungal membranes . The target compound’s activity remains speculative but could bridge these applications.

Biological Activity

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride, also known by its CAS number 1803583-28-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a piperidine ring, which is a common motif in many biologically active molecules. Its structural formula can be represented as follows:

C12H18ClN3S\text{C}_{12}\text{H}_{18}\text{ClN}_3\text{S}

This structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

This compound functions primarily through its ability to interact with specific receptors and enzymes in biological systems. The compound has been shown to act as a ligand in receptor-ligand interactions, influencing signaling pathways that are critical for various physiological processes .

Receptor Interactions

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Carbonic Anhydrase Inhibition : Research indicates that sulfamide derivatives can inhibit carbonic anhydrases, which play significant roles in pH regulation and fluid balance in tissues .

1. Neuroprotective Effects

Studies have indicated that compounds with similar structures exhibit neuroprotective effects. For instance, they may enhance cognitive function by modulating cholinergic activity in the brain .

2. Anticancer Properties

Recent investigations into piperidine derivatives have highlighted their cytotoxic effects against various cancer cell lines. For example, compounds derived from piperidine structures showed promising results in inducing apoptosis in hypopharyngeal tumor cells .

Compound Cell Line IC50 (µM) Mechanism
Compound 1FaDu10.5Apoptosis Induction
Compound 2A54915.3Cell Cycle Arrest

3. Antimicrobial Activity

Piperidine derivatives have also been explored for their antimicrobial properties. In vitro studies have shown that certain sulfamide compounds exhibit activity against various bacterial strains, suggesting their potential as antibiotic agents .

Case Study 1: Alzheimer’s Disease

In a study examining the effects of piperidine derivatives on AChE activity, researchers found that this compound significantly inhibited AChE, leading to increased acetylcholine levels in neuronal cultures. This suggests a potential role in enhancing cognitive function and treating Alzheimer's disease .

Case Study 2: Cancer Therapy

Another study focused on the anticancer potential of similar piperidine compounds. The results indicated that these compounds could reduce cell viability in cancer cell lines through apoptosis and cell cycle arrest mechanisms. The findings support further exploration of this compound class for cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride, and how can reaction efficiency be improved?

  • Methodology : The compound can be synthesized via condensation reactions involving sulfamide intermediates and amine-containing precursors. For example, analogous sulfamide derivatives (e.g., Methapyrilene Hydrochloride) are synthesized using 2-dimethylaminoethyl chloride and aminopyridine in the presence of sodamide as a base . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), and reaction temperature (60–80°C). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical for isolating high-purity products .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR (DMSO-d6d_6) to confirm methyl groups (δ 2.8–3.1 ppm) and piperidinyl protons (δ 1.4–2.6 ppm). FT-IR can validate sulfamide S=O stretches (1150–1250 cm1^{-1}) .
  • Chromatography : HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection (λ = 210–230 nm) assesses purity (>95%) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (e.g., C: ~40%, Cl: ~14%) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodology : The hydrochloride salt is hygroscopic, requiring storage in airtight containers under inert gas (argon) at 2–8°C. Stability studies (TGA/DSC) show decomposition above 150°C. Aqueous solutions (pH 4–6) are stable for ≤48 hours at 25°C; avoid prolonged exposure to light due to potential photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Contradictions in NMR or mass spectra often arise from tautomerism or residual solvents. For example, piperidinyl protons may exhibit splitting due to chair-flip dynamics. Use 13C^{13}C-NMR DEPT-135 to distinguish CH2_2 and CH3_3 groups. High-resolution mass spectrometry (HRMS-ESI) with <2 ppm error confirms molecular formula (e.g., C9_9H_{20Cl2_2N3_3O2_2S). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies optimize yield in multi-step syntheses of this sulfamide derivative?

  • Methodology :

  • Intermediate Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress. Isolate intermediates (e.g., piperidinylethylamine) via liquid-liquid extraction (dichloromethane/water).
  • Catalysis : Palladium catalysts (e.g., Pd/C) enhance coupling reactions for aryl-sulfamide linkages.
  • Scale-Up Adjustments : Reduce exothermicity by dropwise addition of reagents in larger batches. Pilot studies show 15–20% yield improvement when using microwave-assisted synthesis (100°C, 30 min) .

Q. What in vitro assays are suitable for studying its biochemical interactions?

  • Methodology :

  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or carbonic anhydrase inhibition via Ellman’s assay (405 nm absorbance). IC50_{50} values correlate with sulfamide’s electron-withdrawing groups .
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled ligands for serotonin or dopamine receptors) quantify affinity (Ki_i).
  • Cellular Uptake : Fluorescent tagging (e.g., FITC conjugate) and flow cytometry assess permeability in cell lines (e.g., HEK-293) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
Reactant of Route 2
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N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.